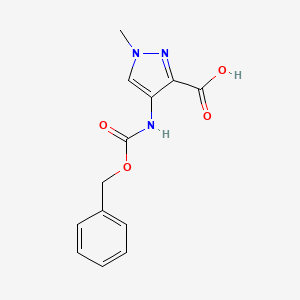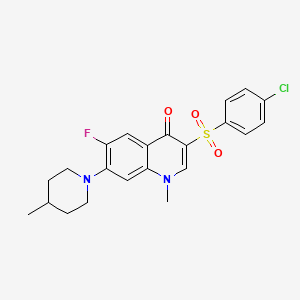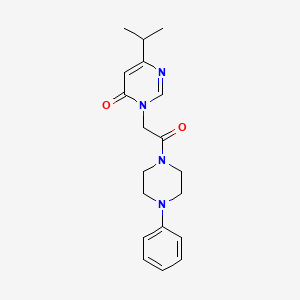
N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide” is a complex organic molecule that contains a pyrazole ring, a pyrimidine ring, and a furan ring. Pyrazole and pyrimidine are nitrogen-containing heterocyclic compounds, while furan is an oxygen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the three heterocyclic rings (pyrazole, pyrimidine, and furan) and the amide functional group. The presence of nitrogen in the pyrazole and pyrimidine rings and oxygen in the furan ring and amide group would likely result in a polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the amide group. The nitrogen atoms in the pyrazole and pyrimidine rings could potentially act as nucleophiles in reactions, while the carbonyl group in the amide could potentially be reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and the amide group would likely result in a polar molecule with potential for hydrogen bonding, which could influence properties such as solubility and melting/boiling points .Scientific Research Applications
Synthesis and Structural Elucidation
Research in this area focuses on the synthesis of novel compounds with structural similarities to "N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide", exploring various chemical reactions to develop new molecules with potential biological activities. For instance, studies have described the synthesis of pyrazolopyrimidines and their derivatives through different chemical processes, highlighting their structural features using analytical and spectroscopic data (Rahmouni et al., 2016), (Hafez et al., 2013).
Antimicrobial and Antitumor Activities
Several studies have investigated the biological activities of compounds structurally related to "this compound", identifying potential antimicrobial and antitumor properties. For example, novel pyrazolopyrimidines have been evaluated for their anticancer activities against various cell lines, suggesting a promising avenue for the development of new therapeutic agents (Sawssen Souiei et al., 2016). Similarly, specific derivatives have shown significant activity against the avian influenza virus (H5N1), demonstrating the potential for antiviral applications (Flefel et al., 2012).
Molecular Docking and Mechanistic Studies
Research has also extended to molecular docking studies to predict the interaction of these compounds with biological targets, providing insights into their mechanism of action. This approach helps in understanding how these molecules exert their biological effects, which is crucial for the development of drugs with specific targets (Abdallah & Elgemeie, 2022).
Future Directions
Properties
IUPAC Name |
N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-10(2)19-20(11(9)3)15-16-7-12(8-17-15)18-14(21)13-5-4-6-22-13/h4-8H,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJZCNRKCCSTKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=CC=CO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
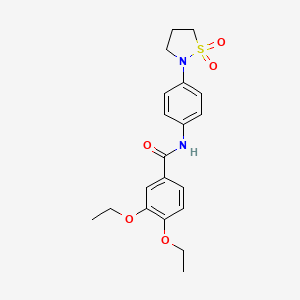
![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2415401.png)
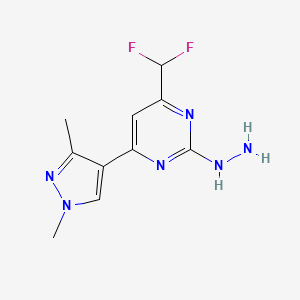
![N-[cyano(2-methylphenyl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2415405.png)
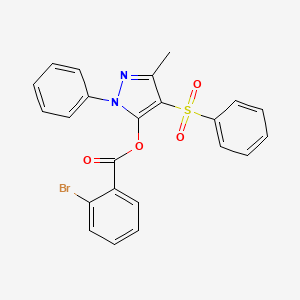
![3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2415409.png)
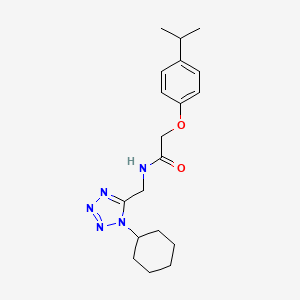
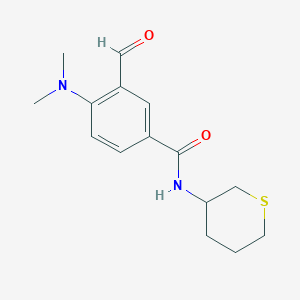
![2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl}ethan-1-one](/img/structure/B2415416.png)
